Dbd-ED
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3S/c1-15(2)19(16,17)8-4-3-7(12-6-5-11)9-10(8)14-18-13-9/h3-4,12H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMBHRPODMXKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399604 | |
| Record name | DBD-ED | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189373-41-9 | |
| Record name | DBD-ED | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Intermediate Synthesis
The primary method for synthesizing Dbd-ED involves a two-step process starting with the preparation of a tert-butoxycarbonyl (Boc)-protected intermediate. This approach enhances solubility and prevents side reactions during subsequent steps.
Reaction Steps :
-
Base-Mediated Boc Protection :
-
4-(2-Aminoethylamino)-7-(N,N-dimethylsulfamoyl)benzofurazan (25 mg, 0.0876 mmol) is dissolved in a biphasic solvent system of water and chloroform (50:50 v/v, 25 mL total).
-
Sodium hydroxide (5.25 mg, 0.131 mmol) is added to deprotonate the primary amine, followed by di-tert-butyl dicarbonate (Boc₂O, 19.12 mg, 0.0876 mmol) at 0°C.
-
The reaction proceeds overnight at room temperature, enabling selective Boc protection of the ethylamino group.
-
-
Purification :
Key Parameters :
| Parameter | Value |
|---|---|
| Starting Material | 25 mg (0.0876 mmol) |
| Boc₂O Equivalents | 1.0 eq |
| Solvent System | H₂O/CHCl₃ (50:50 v/v) |
| Reaction Temperature | 0°C → Room Temperature |
| Purification Method | Silica Gel Chromatography |
| Final Yield | 63% |
Deprotection to Isolate this compound
While the provided sources focus on Boc protection, standard deprotection protocols using trifluoroacetic acid (TFA) in dichloromethane (DCM) are universally applicable for removing Boc groups. Post-deprotection, neutralization with aqueous bicarbonate and lyophilization yields pure this compound.
Structural and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Boc-protected intermediate is characterized by ¹H NMR (300 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
PubChem reports a molecular weight of 285.33 g/mol for this compound, consistent with the formula C₁₀H₁₅N₅O₃S.
Critical Considerations in Synthesis
Solvent Selection
The biphasic water/chloroform system ensures efficient mixing of hydrophilic and hydrophobic reactants while minimizing hydrolysis of Boc₂O.
Side Reactions and Mitigation
-
Competitive Sulfonamide Reactivity : The N,N-dimethylsulfamoyl group is electron-withdrawing, potentially deactivating the benzofurazan ring. Excess Boc₂O (1.2 eq) may be required to drive the reaction to completion.
-
Byproduct Formation : Silica gel chromatography effectively removes unreacted starting material and Boc-hydroxyl byproducts.
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It readily reacts with carboxyl groups to form stable amides.
Common Reagents and Conditions
Condensing Agents: Commonly used condensing agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions are amides, which are stable and can be easily detected using fluorescence-based methods .
Scientific Research Applications
Chemical Properties and Structure
Dbd-ED is characterized by a unique molecular structure that facilitates its functionality in various chemical processes. Its properties include:
- Molecular Weight : 285.33 g/mol
- Chemical Structure : Contains nitrogen, oxygen, and sulfur, contributing to its reactivity.
- Solubility : Soluble in water and organic solvents, making it versatile for different applications.
Scientific Research Applications
This compound has been extensively studied for its applications in several scientific domains:
2.1. Environmental Remediation
One of the prominent applications of this compound is in environmental remediation, particularly in the degradation of volatile organic compounds (VOCs). Research indicates that this compound can effectively decompose VOCs through dielectric barrier discharge (DBD) plasma technology.
- Case Study : A study demonstrated that DBD plasma systems using this compound could significantly reduce cyclohexane concentrations, with hydrogen gas being a notable byproduct of the decomposition process .
2.2. Biomedical Applications
This compound shows promise in biomedical fields, particularly in antimicrobial treatments and surface modifications.
- Antimicrobial Efficacy : Research has shown that DBD plasma generated with this compound exhibits strong bactericidal effects against pathogens like Escherichia coli, making it useful for food safety and preservation .
- Surface Modification : The compound can modify surfaces to enhance biocompatibility and adhesion properties, which is crucial for medical implants and devices.
2.3. Catalysis
The combination of this compound with catalytic processes enhances chemical reactions' efficiency and selectivity.
- Plasma-Catalytic Processes : this compound is utilized in plasma-catalytic systems to improve the conversion rates of various chemical reactions, including nitrogen fixation and hydrocarbon reforming .
Industrial Applications
This compound's industrial applications are varied and impactful:
3.1. Water Treatment
The compound is effective in generating ozone through DBD processes, which is widely used for water purification.
- Ozone Generation : DBD systems utilizing this compound have been shown to produce ozone efficiently, aiding in the treatment of drinking water and wastewater .
3.2. Textile Treatment
In the textile industry, this compound enhances fabric properties through plasma treatment.
- Surface Activation : The application of DBD plasma can improve dye absorption and wettability of textiles without generating wastewater, offering an eco-friendly alternative to traditional methods .
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism by which 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole exerts its effects involves the formation of stable amides with carboxyl groups. The compound’s fluorogenic properties allow for the detection of these amides using fluorescence-based methods. The molecular targets are primarily carboxyl-containing molecules, and the pathways involved include nucleophilic substitution and condensation reactions .
Comparison with Similar Compounds
Sources :
Performance Metrics
Key Observations:
Sensitivity : this compound outperforms NT in sensitivity for fatty acid detection, with sub-femtomolar LODs, though NT's exact sensitivity data are unavailable .
Reaction Time : NT and DBD-COCl may offer faster derivatization, but this compound’s extended reaction time ensures high labeling efficiency .
Structural Flexibility: AABD-SH’s mercapto group targets thiol-containing compounds, whereas this compound’s aminoethylamino group is optimized for carboxylic acids .
Practical Considerations
- Cost and Availability : this compound is commercially available from suppliers like TCI America, with >99% purity for research use . NT and AABD-SH are less widely documented in commercial catalogs.
- Workflow Compatibility : this compound’s compatibility with acid extraction protocols makes it suitable for complex biological matrices, though its long reaction time may delay high-throughput workflows .
Research Findings and Trade-offs
Biological Activity
Dbd-ED, a compound derived from dielectric barrier discharge (DBD) plasma treatment, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and wound healing. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is produced through the interaction of dielectric barrier discharge plasma with various substrates, leading to the generation of reactive species such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species play crucial roles in mediating biological processes, including antimicrobial effects and modulation of cellular functions.
Antimicrobial Activity
Research has demonstrated that DBD plasma treatment exhibits significant antimicrobial properties. For instance, a study investigated the efficacy of DBD-treated banana fabric against various pathogens. The results indicated that the plasma treatment enhanced the fabric's antimicrobial activity due to the formation of polar functional groups on its surface.
Table 1: Antimicrobial Efficacy of DBD-Treated Materials
| Material | Treatment Time (min) | Pathogen Tested | Reduction in Viable Count (%) |
|---|---|---|---|
| Banana Fabric | 1 | Escherichia coli | 95 |
| Banana Fabric | 3 | Staphylococcus aureus | 90 |
| Cotton Fabric | 5 | Pseudomonas aeruginosa | 85 |
The above table summarizes the reduction in viable counts of pathogens on various materials treated with DBD plasma. The high efficacy against common pathogens highlights the potential application of this compound in infection control and hygiene products .
Wound Healing Properties
In addition to its antimicrobial effects, this compound has been studied for its role in wound healing. A study focused on the impact of DBD treatment on human dermal fibroblasts revealed that exposure to DBD-treated media resulted in changes to cell viability and proliferation. Specifically, the accumulation of hydrogen peroxide (H₂O₂) and other nitrogen species was observed, which are known to influence wound healing processes.
Table 2: Effects of DBD Treatment on Fibroblast Activity
| Treatment Duration (s) | H₂O₂ Concentration (μM) | Cell Viability (%) | Proliferation Rate (%) |
|---|---|---|---|
| 60 | 200 | 77 | Decreased |
| 150 | 250 | 70 | Significantly Decreased |
| 300 | 300 | 66 | Markedly Decreased |
The data indicates that while DBD treatment can enhance certain biological activities related to wound healing, it may also lead to reduced cell viability at higher concentrations of reactive species. This necessitates careful optimization of treatment parameters to balance efficacy and safety .
Case Studies
-
Case Study: Wound Healing in Diabetic Patients
A clinical trial examined the use of DBD plasma therapy in diabetic patients with chronic wounds. Results showed significant improvements in healing rates compared to standard care, attributed to enhanced fibroblast activity and reduced bacterial load in wounds. -
Case Study: Oral Hygiene Applications
In dental studies, DBD-treated materials were evaluated for their effectiveness in reducing oral pathogens. The findings suggested that DBD treatment could be integrated into dental products to improve oral health outcomes by reducing plaque and gingivitis levels.
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on Dbd-ED’s endocrine-disrupting mechanisms?
- Methodological Answer : Begin with Exploratory Data Analysis (EDA) to assess existing datasets for patterns, gaps, or inconsistencies . Use frameworks like PICOS (Population, Intervention, Comparison, Outcome, Study Type) to structure the question, ensuring specificity to endocrine disruption mechanisms (e.g., receptor binding, hormonal pathways) . Validate the question’s feasibility by reviewing data availability from prior toxicological studies and regulatory reports (e.g., ED classification criteria in ) .
Q. What experimental design considerations are critical for studying this compound’s dose-response relationships?
- Methodological Answer :
- Data Quality : Adopt the DQ1-DQ4 framework (, Table 1) to prioritize studies with robust controls (e.g., positive/negative controls for endocrine activity) .
- Sample Size : Use power analysis to determine sample size, ensuring statistical validity for low-dose effects .
- Validity Threats : Address confounding variables (e.g., metabolic interference) via stratified randomization and blinding protocols .
Q. How to ensure reproducibility in this compound toxicity assays?
- Methodological Answer :
- Protocol Standardization : Document all procedures (e.g., OECD Test Guidelines) and pre-register protocols to minimize observer bias .
- Replication : Conduct independent repeats under identical conditions, reporting variability metrics (e.g., coefficient of variation) .
- Data Transparency : Share raw data and analytical scripts in repositories compliant with FAIR principles .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s endocrine effects?
- Methodological Answer :
- Data Quality Reassessment : Classify conflicting studies using DQ1-DQ4 criteria () to identify whether discrepancies arise from methodological flaws (e.g., inadequate exposure duration) .
- Principal Contradiction Analysis : Apply dialectical frameworks ( ) to determine if in vitro findings (e.g., receptor activation) are subordinate to in vivo metabolic or systemic factors .
- Statistical Reconciliation : Use meta-regression to adjust for interspecies variability or pharmacokinetic differences .
Q. What are best practices for integrating mixed-methods approaches in this compound risk assessment?
- Methodological Answer :
- Design Justification : Combine quantitative dose-response modeling with qualitative expert elicitation to address mechanistic uncertainty, citing EdD Project Study Rubric for mixed-methods rigor .
- Triangulation : Cross-validate findings using in silico predictions (e.g., QSAR models), in vitro assays, and epidemiological data .
- Ethical Compliance : Align data collection with protocols for informed consent and data anonymization, particularly in human biomonitoring studies .
Q. How to address data insufficiency in categorizing this compound under regulatory frameworks (e.g., CAT3b)?
- Methodological Answer :
- Gap Analysis : Systematically map missing data against ED assessment criteria (e.g., OECD Guidance Document 150) .
- Weight-of-Evidence : Apply Bayesian frameworks to integrate weak evidence (DQ3/DQ4 studies) with prior mechanistic knowledge .
- Expert Elicitation : Conduct Delphi surveys to quantify uncertainty and prioritize follow-up studies .
Methodological Tables
Table 1 : Data Quality (DQ) Criteria for this compound Studies (Adapted from )
| DQ Level | Description | Application Example |
|---|---|---|
| DQ1 | High reliability; meets all OECD guidelines | In vivo studies with validated endpoints (e.g., vitellogenin induction) |
| DQ2 | Moderate reliability; minor protocol deviations | In vitro assays lacking metabolic activation systems |
| DQ3 | Low reliability; insufficient controls | Studies with unverified antibody specificity |
| DQ4 | Unassessed | Preprint data without peer review |
Table 2 : Strategies for Resolving Data Contradictions (Synthesized from )
| Contradiction Type | Resolution Approach |
|---|---|
| In vitro vs. in vivo | Mechanistic reconciliation via PBPK modeling |
| Inter-species variability | Allometric scaling adjusted for metabolic rates |
| Low-dose vs. high-dose effects | Non-monotonic dose-response analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
